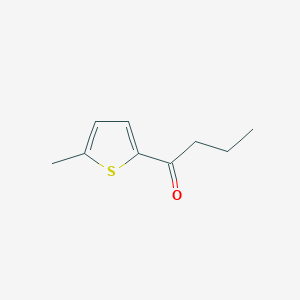

1-(5-Methylthiophen-2-yl)butan-1-one

Übersicht

Beschreibung

It has gained popularity in the recreational drug market due to its euphoric and stimulant effects. The compound has a molecular formula of C9H12OS and a molecular weight of 168.26 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Methylthiophen-2-yl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with butanone in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Radical-Mediated Coupling Reactions

1-(5-Methylthiophen-2-yl)butan-1-one undergoes coupling with N-hydroxyphthalimide (NHPI) under oxidative conditions. This reaction employs tert-butyl hydroperoxide (TBHP) as an oxidizer and tetrabutylammonium iodide (TBAI) as a catalyst in dimethylacetamide (DMA) at 100°C. The process yields α-functionalized derivatives via a radical mechanism involving phthalimide-N-oxyl (PINO) radicals .

Example Reaction:

Reactants :

-

This compound

-

N-Hydroxyphthalimide (NHPI)

Conditions :

-

TBHP (5.5 M in decane, 0.5 mmol)

-

TBAI (0.05 mmol) in DMA at 100°C

Product :

| Reaction Component | Quantity/Concentration | Role |

|---|---|---|

| TBHP | 0.5 mmol | Oxidizing agent |

| TBAI | 0.05 mmol | Catalyst |

| DMA | 1 mL | Solvent |

Electrophilic Substitution on the Thiophene Ring

The 5-methylthiophene moiety directs electrophilic attacks to the 4-position due to the electron-donating methyl group. Bromination and nitration are common:

Bromination

Reactants :

-

This compound

-

Bromine (Br₂)

Conditions :

-

Dichloromethane (DCM), 0°C → room temperature

Product :

Nitration

Reactants :

-

This compound

-

Nitric acid (HNO₃) in H₂SO₄

Conditions :

-

0°C, 2 hours

Product :

-

1-(3-Nitro-5-methylthiophen-2-yl)butan-1-one

Oxidation to Hydroxy Ketone

Under iodine-mediated oxidative conditions, the ketone undergoes α-hydroxylation.

Reactants :

-

This compound

-

Iodine (I₂), TBHP

Conditions :

-

DMSO solvent at 80°C

Product :

-

2-Hydroxy-1-(5-methylthiophen-2-yl)butan-1-one

-

Yield : 63% (analogous to 1-(4-benzhydrylphenyl)butan-1-one)

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| I₂ + TBHP | DMSO | 80°C | 63% |

Reduction to Alcohol

Catalytic hydrogenation reduces the ketone to a secondary alcohol.

Reactants :

-

This compound

-

H₂, Pd/C catalyst

Conditions :

-

Ethanol, room temperature, 12 hours

Product :

-

1-(5-Methylthiophen-2-yl)butan-1-ol

Nucleophilic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols.

Example Reaction with Methylmagnesium Bromide :

Reactants :

-

This compound

-

CH₃MgBr

Conditions :

-

Dry tetrahydrofuran (THF), 0°C → reflux

Product :

-

2-Methyl-1-(5-methylthiophen-2-yl)butan-2-ol

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings.

Example with Phenylboronic Acid :

Reactants :

-

1-(5-Methyl-3-bromothiophen-2-yl)butan-1-one

-

Phenylboronic acid

Conditions :

-

Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 80°C

Product :

Mechanistic Insights

-

Radical Coupling : Initiated by TBAI and TBHP, generating iodide radicals (I- ) that abstract hydrogen from the ketone, forming a ketyl radical. This intermediate couples with PINO radicals .

-

Electrophilic Substitution : The methyl group activates the thiophene ring, directing electrophiles to the 4-position via resonance stabilization .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a thiophene ring substituted with a butanone group. Its unique structure imparts specific chemical reactivity, making it suitable for several applications:

- Molecular Formula : CHOS

- IUPAC Name : 1-(5-Methylthiophen-2-yl)butan-1-one

- CAS Number : 79852-26-9

Organic Chemistry

This compound acts as an important building block in organic synthesis. Its derivatives are used to create complex molecules for further research in chemical reactions and mechanisms.

Pharmacology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Pharmacological Studies : Investigations into its interaction with biological targets suggest potential anti-inflammatory and neuroprotective effects.

Materials Science

The compound is explored for its application in the development of new materials:

- Polymer Chemistry : It serves as a monomer for synthesizing polymers with desirable mechanical properties.

- Coatings and Adhesives : Due to its chemical stability, it is investigated for use in coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives. The results demonstrated that certain modifications enhanced activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

Research conducted at a leading polymer institute explored the use of this compound in creating thermally stable polymers. The polymers exhibited improved thermal properties compared to traditional materials, indicating a promising direction for industrial applications.

Wirkmechanismus

The mechanism of action of 1-(5-Methylthiophen-2-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters, which are responsible for the reuptake of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Mephedrone (4-Methylmethcathinone): Similar in structure and effects, but with a different substitution pattern on the thiophene ring.

Methcathinone: Shares the cathinone core structure but lacks the thiophene ring.

Ethylone: Another synthetic cathinone with a different substitution pattern and slightly different effects.

Uniqueness: 1-(5-Methylthiophen-2-yl)butan-1-one is unique due to its specific substitution on the thiophene ring, which imparts distinct pharmacological properties compared to other synthetic cathinones. Its unique structure allows for specific interactions with monoamine transporters, leading to its characteristic stimulant effects .

Biologische Aktivität

1-(5-Methylthiophen-2-yl)butan-1-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

This compound is characterized by the presence of a thiophene ring, which is known to influence biological activity through various mechanisms. Its molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₁OS

- Molecular Weight : 169.25 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various pathogenic microorganisms by targeting essential metabolic pathways . The methyl group on the thiophene ring may enhance its lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases . This effect is likely mediated through the modulation of signaling pathways involved in inflammation.

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .

- Anti-inflammatory Activity : In a controlled experiment, macrophages treated with this compound exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory responses.

- Modulation of Cell Signaling : The compound may affect various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and immune response regulation.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(5-methylthiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOVKRSCOWPYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292113 | |

| Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79852-26-9 | |

| Record name | 79852-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.